molecular formula C14H19ClO B8538880 [(1-Chloro-3,3,4-trimethylpent-1-en-2-yl)oxy]benzene CAS No. 83391-77-9

[(1-Chloro-3,3,4-trimethylpent-1-en-2-yl)oxy]benzene

Cat. No. B8538880
M. Wt: 238.75 g/mol
InChI Key: YLPGGOVAJRZHGV-UHFFFAOYSA-N
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Patent
US04747869

Procedure details

238 g (1 mol) of 1-chloro-2-phenoxy-3,3,4-trimethyl-pent-1-ene are stirred with 500 g of formic acid and 50 g of concentrated hydrochloric acid for 2 hours at 80° C. The mixture is diluted with methylene chloride, and is washed once with water and four times with dilute sodium hydroxide solution. After the mixture has been dried over sodium sulphate, the solvent is stripped off in vacuo, and the residue is distilled over a column. 125 to 135 g (77-83% of theory) of 1-chloro-3,3,4-trimethyl-pentan-2-one of boiling point 88°-93° C./16 mbar are obtained. ##STR17##
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]=[C:3]([O:10]C1C=CC=CC=1)[C:4]([CH3:9])([CH3:8])[CH:5]([CH3:7])[CH3:6].C(O)=O.Cl>C(Cl)Cl>[Cl:1][CH2:2][C:3](=[O:10])[C:4]([CH3:9])([CH3:8])[CH:5]([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
238 g
Type
reactant
Smiles
ClC=C(C(C(C)C)(C)C)OC1=CC=CC=C1
Name
Quantity
500 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
50 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
is washed once with water and four times with dilute sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the mixture has been dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled over a column

Outcomes

Product
Name
Type
product
Smiles
ClCC(C(C(C)C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 (± 5) g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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